molecular formula C5H5ClN2O3 B2640501 4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid CAS No. 1934363-63-9

4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid

Cat. No.: B2640501
CAS No.: 1934363-63-9
M. Wt: 176.56
InChI Key: YPNZBNNLAIGEIO-UHFFFAOYSA-N
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Description

4-Chloro-3-methoxy-1H-pyrazole-5-carboxylic acid (CAS: 1934363-63-9) is a pyrazole-based heterocyclic compound with the molecular formula C₅H₅ClN₂O₃ and a molecular weight of 176.56 g/mol . Structurally, it features a chlorine atom at position 4, a methoxy group at position 3, and a carboxylic acid moiety at position 5 of the pyrazole ring. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O3/c1-11-4-2(6)3(5(9)10)7-8-4/h1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPNZBNNLAIGEIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NNC(=C1Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934363-63-9
Record name 4-chloro-5-methoxy-2H-pyrazole-3-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid typically involves the reaction of 4-chloro-3-methoxy-1H-pyrazole with a carboxylating agent. One common method is the reaction of 4-chloro-3-methoxy-1H-pyrazole with carbon dioxide in the presence of a base, such as potassium carbonate, under elevated temperatures and pressures. This reaction yields this compound as the main product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps, including crystallization and recrystallization, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol or pyrazole-5-amine derivatives.

Scientific Research Applications

Agricultural Chemistry

Herbicidal Properties
4-Chloro-3-methoxy-1H-pyrazole-5-carboxylic acid is recognized for its potent herbicidal properties. It is utilized in the formulation of crop protection products to manage unwanted plant growth effectively. This compound helps improve crop yield by reducing competition for resources among plants. Its effectiveness in controlling specific weed species makes it a valuable tool in modern agriculture.

Application Description
Weed Control Effective against various weed species, enhancing crop productivity.
Crop Protection Integral in developing herbicides for sustainable agriculture.

Pharmaceutical Development

Building Block for Drug Synthesis
In the pharmaceutical industry, this compound serves as a crucial building block in the synthesis of novel therapeutics. Research has shown its potential in developing drugs targeting specific diseases, including anti-inflammatory and antimicrobial agents.

Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant activity against a range of bacterial strains, demonstrating the compound's utility in drug development.

Material Science

Advanced Material Formulation
The unique chemical properties of this compound make it suitable for applications in material science. It is used in formulating advanced materials, including polymers and coatings, which benefit from enhanced durability and performance characteristics.

Material Type Properties Enhanced
Polymers Improved thermal stability and mechanical strength.
Coatings Enhanced resistance to environmental degradation.

Analytical Chemistry

Reagent in Analytical Methods
This compound acts as a reagent in various analytical techniques, facilitating the detection and quantification of other compounds. Its role is critical in quality control processes across industries such as pharmaceuticals and food safety.

Biochemical Applications

Cellular Effects and Mechanisms
Research indicates that this compound influences cell function by modulating signaling pathways and gene expression related to inflammatory responses. Its ability to bind to enzyme active sites suggests potential applications in drug design targeting specific biochemical pathways.

Mechanism of Action

The mechanism of action of 4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects :

  • Chlorine at position 4 (target compound) vs. 5 (e.g., ) alters ring electron density. The 4-Cl substituent in the target compound may deactivate the ring toward electrophilic substitution compared to 5-Cl analogs.
  • Methoxy (OMe) at position 3 (target) is electron-donating, contrasting with electron-withdrawing groups like CF₃ () or methyl (). This impacts the acidity of the carboxylic acid; OMe’s resonance donation slightly reduces acidity compared to CF₃ analogs.

Steric and Solubility Profiles :

  • Bulky substituents (e.g., phenyl in ) reduce solubility in polar solvents, whereas the target compound’s smaller OMe group enhances water solubility.
  • Lipophilicity increases with halogenated aryl groups (e.g., dichlorophenyl in ), making such analogs more suitable for lipid membrane penetration in bioactive molecules.

Biological Activity

4-Chloro-3-methoxy-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₇H₈ClN₂O₃
  • Melting Point : 164 °C
  • Density : 1.40 g/cm³

Biological Activities

The compound exhibits a range of biological activities, primarily in the following areas:

1. Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. It influences cell signaling pathways and gene expression involved in inflammatory responses, showcasing potential for developing new antimicrobial agents.

2. Anticancer Activity

Research indicates that this compound can inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. The mechanism involves modulation of cellular pathways that regulate proliferation and apoptosis.

3. Enzyme Interaction

The compound interacts with enzymes by binding to active sites, leading to either inhibition or activation depending on the biochemical pathway involved. This modulation significantly affects cellular metabolism and function.

The biological effects of this compound can be attributed to several mechanisms:

  • Cellular Signaling Pathways : It modulates critical pathways such as NF-kB and MAPK, which are essential in inflammatory responses.
  • Gene Expression Modulation : The compound can upregulate or downregulate specific genes involved in immune responses, indicating its therapeutic potential for inflammatory diseases.

Table 1: Biological Activity Overview

Activity TypeDescription
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits growth of various cancer cell lines
Enzyme InteractionBinds to active sites of enzymes

Table 2: Case Study Summary

Case StudyFindings
Antimicrobial EfficacySignificant activity against various bacterial strains
Anticancer ResearchInhibition of lung, breast, and colorectal cancer cell lines

Case Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial properties of various pyrazole derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. This highlights its potential use in developing new antibiotics.

Case Study 2: Anticancer Research

Research has shown that compounds containing the pyrazole structure can inhibit the growth of several cancer cell types. In vitro studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 4-chloro-3-methoxy-1H-pyrazole-5-carboxylic acid?

  • Methodology :

Pd-catalyzed cross-coupling : Adapt protocols for pyrazole-carboxylic acid derivatives using Suzuki-Miyaura coupling. For example, dissolve a brominated pyrazole precursor (e.g., ethyl 4-bromo-1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate) in degassed DMF:H₂O, add aryl boronic acids, K₃PO₄, and Pd(PPh₃)₄. React at 80–100°C for 12–24 hours, followed by filtration and column chromatography .

Nucleophilic substitution : React 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde with methoxide sources (e.g., K₂CO₃ in DMF) under reflux to introduce the methoxy group .

Q. How can this compound be purified to >95% purity for characterization?

  • Methodology :

Recrystallization : Use ethanol/water or ethyl acetate/hexane solvent systems. Monitor purity via TLC and adjust solvent ratios based on polarity .

Column chromatography : Employ silica gel with gradient elution (e.g., hexane:ethyl acetate 3:1 to 1:1) to isolate the carboxylic acid derivative .

Q. What spectroscopic techniques are critical for confirming its structure?

  • Methodology :

NMR spectroscopy : Assign peaks for the methoxy group (δ ~3.8–4.0 ppm in ¹H NMR) and carboxylic proton (δ ~12–14 ppm, broad). ¹³C NMR should show carbonyl carbons at ~165–170 ppm .

IR spectroscopy : Confirm the carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) be optimized to predict its electronic properties?

  • Methodology :

Functional selection : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) for accurate thermochemical data. Include exact exchange terms to improve atomization energy predictions (average deviation <3 kcal/mol) .

Basis sets : Apply 6-31G(d,p) for geometry optimization and aug-cc-pVTZ for high-accuracy energy calculations .

Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths, reaction yields)?

  • Methodology :

Validation of computational models : Compare calculated vs. experimental X-ray bond lengths (e.g., C–Cl bond: ~1.73 Å). Adjust functionals (e.g., CAM-B3LYP for better π-system accuracy) if discrepancies exceed 0.05 Å .

Reaction optimization : If experimental yields are lower than DFT-predicted pathways, re-evaluate solvent effects (e.g., implicit vs. explicit solvation models) or side reactions (e.g., hydrolysis of intermediates) .

Q. What strategies analyze hydrogen-bonding patterns in its crystal structure?

  • Methodology :

Graph-set analysis : Use Etter’s formalism to classify hydrogen bonds (e.g., D(2) motifs for dimeric carboxylic acid pairs). Software like Mercury (CCDC) can automate pattern identification .

X-ray crystallography : Refine data with SHELXL (space group P2₁/c) and validate H-bond distances (O···H ~1.8–2.2 Å) and angles (>120°) .

Q. How to achieve selective functionalization at the pyrazole ring?

  • Methodology :

Protecting groups : Temporarily protect the carboxylic acid as an ethyl ester using SOCl₂/EtOH. Perform substitutions at the 4-chloro position, then hydrolyze the ester with NaOH/EtOH .

Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate the pyrazole N–H, followed by electrophilic quenching (e.g., alkyl halides) .

Q. How to determine its crystal structure with high precision?

  • Methodology :

Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., methanol/CHCl₃). Collect data on a diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine with SHELXTL (R factor <0.05 for high reliability) .

Hydrogen placement : Locate H atoms via difference Fourier maps and constrain using AFIX commands in SHELXL .

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